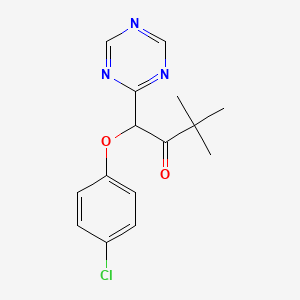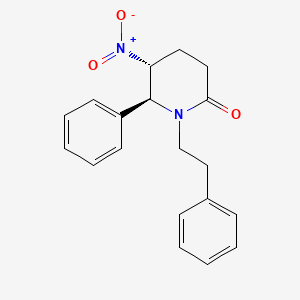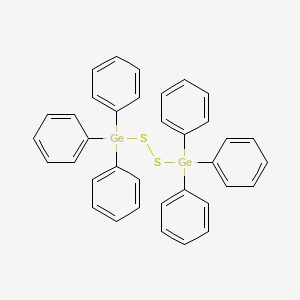
Disulfanediylbis(triphenylgermane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfanediylbis(triphenylgermane) is an organogermanium compound characterized by the presence of two triphenylgermane groups connected by a disulfide bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disulfanediylbis(triphenylgermane) typically involves the reaction of triphenylgermane with a disulfide compound. One common method is the reaction of triphenylgermane with disulfanediyl chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of disulfanediylbis(triphenylgermane) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Disulfanediylbis(triphenylgermane) can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted triphenylgermane derivatives.
Wissenschaftliche Forschungsanwendungen
Disulfanediylbis(triphenylgermane) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly its effects on cellular processes and its potential as an anticancer agent.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use in drug delivery systems and as a component of novel pharmaceuticals.
Industry: It is used in the development of advanced materials, such as semiconductors and polymers, due to its unique electronic properties
Wirkmechanismus
The mechanism of action of disulfanediylbis(triphenylgermane) involves its interaction with cellular components, particularly thiol-containing proteins. The disulfide bridge can undergo redox reactions, leading to the formation of reactive intermediates that can modify protein function. This modification can affect various cellular pathways, including signal transduction and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disulfiram: A well-known disulfide compound used in the treatment of alcohol dependence.
Ellman’s Reagent: Used to quantify thiol groups in biological samples.
Triphenylgermane: A simpler organogermanium compound without the disulfide bridge.
Uniqueness
Disulfanediylbis(triphenylgermane) is unique due to the presence of both the triphenylgermane groups and the disulfide bridge. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
61104-37-8 |
|---|---|
Molekularformel |
C36H30Ge2S2 |
Molekulargewicht |
672.0 g/mol |
IUPAC-Name |
triphenyl-(triphenylgermyldisulfanyl)germane |
InChI |
InChI=1S/C36H30Ge2S2/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32,33-23-11-3-12-24-33)39-40-38(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H |
InChI-Schlüssel |
QLJFGRUZUQDDFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)SS[Ge](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


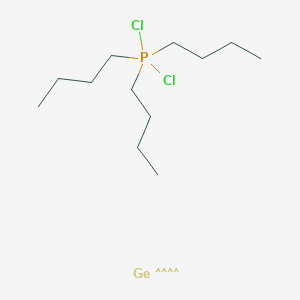
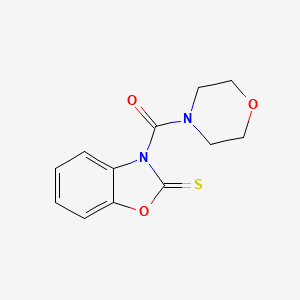
![1-Chloro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14583176.png)
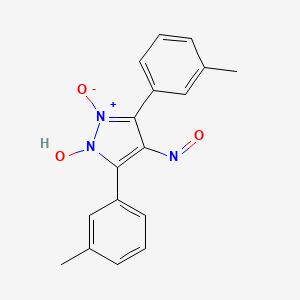
![2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene](/img/structure/B14583182.png)

![3-Phenyl-1H-pyrano[4,3-A]indolizin-1-one](/img/structure/B14583201.png)

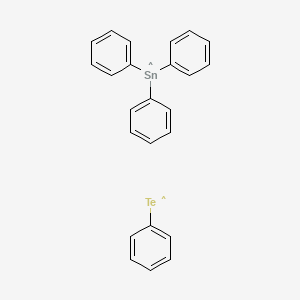
![(7-Oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B14583232.png)
![N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea](/img/structure/B14583235.png)

